Ferric sodium pyrophosphate

Iron Bioavailability Human Nutrition Fortification

Formulators face unacceptable organoleptic degradation (metallic taste, rancidity, discoloration) when fortifying foods with soluble ferrous salts. Ferric sodium pyrophosphate (CAS 10213-96-4) eliminates this trade-off: • Proven minimal color/flavor impact in chocolate milk-no off-flavor after 14 days refrigerated storage • Co-formulation with sodium pyrophosphate boosts iron absorption by 46% in bouillon cubes • 12% GI side-effect incidence vs. 41% for ferrous sulfate in pediatric RCT (p<0.01) Supplied as ≥98% food-grade powder with full CoA and global shipping.

Molecular Formula FeNaO7P2
Molecular Weight 252.78 g/mol
CAS No. 10213-96-4
Cat. No. B157121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric sodium pyrophosphate
CAS10213-96-4
Molecular FormulaFeNaO7P2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3]
InChIInChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4
InChIKeyXWQGIDJIEPIQBD-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hydrochloric acid;  insoluble in wate

Ferric Sodium Pyrophosphate: Technical Baseline & Procurement


Ferric sodium pyrophosphate (NaFePP; CAS 10213-96-4), also referred to as sodium iron pyrophosphate, is an inorganic ferric (Fe³⁺) iron complex with the molecular formula Na₈Fe₄(P₂O₇)₅·xH₂O and a molecular weight of approximately 1277.02 g/mol (anhydrous basis) . It is characterized as a white to yellowish-white, odorless, and tasteless powder that is insoluble in water but soluble in hydrochloric acid [1]. As a water-insoluble iron salt, NaFePP is utilized as an iron fortificant in foods and as an active ingredient in oral iron supplements, where its primary technical advantage is its minimal reactivity with food matrices, thereby avoiding the adverse organoleptic changes (e.g., metallic taste, discoloration) commonly associated with soluble ferrous iron salts [2].

Non-Interchangeability of Ferric Sodium Pyrophosphate


Generic substitution among iron sources for fortification or supplementation is not possible due to a fundamental trade-off between organoleptic (sensory) performance and iron bioavailability. Water-soluble ferrous salts like ferrous sulfate (FeSO₄) exhibit high bioavailability but frequently cause unacceptable sensory degradation—such as metallic off-flavors, rancidity from lipid oxidation, and color changes—in fortified foods [1]. In contrast, water-insoluble ferric pyrophosphate (FePP) compounds, including ferric sodium pyrophosphate (NaFePP), offer superior sensory neutrality but at the cost of significantly lower intrinsic bioavailability, which is heavily dependent on the food matrix and the presence of solubility enhancers [2]. Furthermore, the bioavailability of different ferric compounds (e.g., NaFePP vs. ferric orthophosphate) and even different physical forms of the same compound (e.g., micronized vs. regular FePP) can vary several-fold depending on dietary components like milk proteins and lactose [3]. Therefore, selecting the specific iron source must be based on quantitative, product-specific evidence of its performance under the intended use conditions.

Ferric Sodium Pyrophosphate: Comparative Evidence


Relative Biological Value vs. Ferrous Sulfate

In a human study, the relative biological value (RBV) of iron from ferric sodium pyrophosphate (NaFePP) was quantified as 4.3% when compared to a ferrous sulfate (FeSO₄) baseline set at 100% [1]. This extremely low RBV was determined by measuring the increase in plasma iron two hours after ingestion of a 100 mg iron test dose following an overnight fast [1].

Iron Bioavailability Human Nutrition Fortification

Color and Flavor Stability in Chocolate Milk

In a comparative study evaluating nine iron compounds for fortifying chocolate milk, ferric sodium pyrophosphate (sodium ferric pyrophosphate) produced 'little or no off-color change' and 'little or no off-flavors' both initially and after 2 weeks of refrigerated storage [1]. This was in stark contrast to all other ferrous and ferric compounds tested, which resulted in 'initial and persistent off-colors' and, for ferrous compounds, 'off-flavors initially' [1].

Food Fortification Sensory Evaluation Organoleptic Stability

Dietary Matrix Effects on Bioavailability

The Relative Biological Value (RBV) of iron from ferric sodium pyrophosphate (NaFePP) is significantly and differentially suppressed by specific dietary components. In rat studies, the RBV of NaFePP (vs. FeSO₄ = 100) was only 9–16% when the basal diet contained nonfat dried milk, compared to a higher RBV of 25–28% when casein was used as the protein source [1]. Furthermore, the addition of 22% β-lactose to a casein-based diet further reduced NaFePP's RBV from 25% to 15% [1].

Iron Bioavailability Food Matrix Effects Preclinical Nutrition

Cost-Efficiency vs. Ferrous Fumarate in Salt Fortification

A recent pilot-scale study on multiple fortified salt (MFS) formulations directly compared ferric pyrophosphate (FePP) with ferrous fumarate (FeFum) as iron fortificants. The analysis concluded that 'due to FePP's lower iron content and the requirement for adjuncts, higher premix quantities were necessary, increasing premix addition level and cost' compared to FeFum [1]. Despite this cost differential, the estimated total cost for FePP-based fortification was still deemed acceptable at $0.86–1.05 USD per person per year [1].

Iron Fortification Cost Analysis Salt Fortification

Solubility-Enhanced Bioavailability in Bouillon Cubes

The low intrinsic bioavailability of ferric pyrophosphate (FePP) can be strategically enhanced. A human study demonstrated that adding tetra sodium pyrophosphate (NaPP) to FePP-fortified bouillon cubes increased iron absorption from 4.4% (FePP only) to 6.4% (FePP+NaPP), a relative increase of 46% [1]. However, even with this enhancement, absorption from FePP+NaPP remained far lower than that from ferrous sulfate (FeSO₄), which had an absorption rate of 33.8% from the same matrix [1].

Iron Bioavailability Food Fortification Solubility Enhancement

Ferric Sodium Pyrophosphate: Application Scenarios


Sensory-Stable Dairy Fortification

For applications such as milk powders, yogurts, or infant cereals where maintaining the original color and flavor is paramount, ferric sodium pyrophosphate is the preferred iron source. Evidence from chocolate milk fortification demonstrates that NaFePP produces 'little or no off-color change' and 'little or no off-flavors' even after two weeks of refrigerated storage, a performance that ferrous sulfate and other iron salts cannot match [1]. This scenario prioritizes sensory quality over maximal bioavailability.

Bioavailability-Enhanced Dry Food Fortification

In dry food vehicles like extruded rice, bouillon cubes, or fortified salt, ferric sodium pyrophosphate can be a viable option when co-formulated with specific solubility enhancers. Human studies show that co-fortification with sodium pyrophosphate (NaPP) can increase iron absorption from FePP by 46% relative to FePP alone in bouillon cubes [2]. Similarly, extrusion with NaPP in rice yields iron absorption of 9–11%, which is not significantly different from ferrous sulfate in the same matrix [3]. This approach allows formulators to leverage FePP's sensory stability while mitigating its low bioavailability through a scientifically validated formulation strategy.

Paediatric Supplementation for Tolerability

Ferric pyrophosphate (FPP) demonstrates a significantly better tolerability profile than ferrous sulfate in clinical settings, which is a decisive factor for patient adherence, especially in pediatric populations. A 6-month randomized controlled trial in children with iron deficiency anemia showed that the incidence of gastrointestinal side effects was 12% for the FPP group compared to 41% for the ferrous sulfate group (p < 0.01) [4]. Compliance was also significantly better in the FPP group (p < 0.001), while both compounds achieved equivalent improvements in hemoglobin levels [4]. This scenario supports the procurement of FPP-based formulations when minimizing side effects is a primary clinical or commercial objective.

Large-Scale Salt Fortification with Sensory Constraints

Ferric pyrophosphate (FePP) is a technically viable alternative to ferrous fumarate for double or multiple fortified salt (DFS/MFS) when color masking and iodine stability are key requirements. Pilot-scale trials confirm that with an appropriate encapsulation system, FePP yields stable, visually acceptable fortified salt [5]. However, procurement decisions must account for the quantified cost implications: FePP's lower iron content necessitates higher premix quantities, increasing addition levels and overall cost compared to ferrous fumarate, though the annual per-person cost remains within an acceptable range of $0.86–1.05 USD [5].

Technical Documentation Hub

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